Ethyl 2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetate
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Overview
Description
Ethyl 2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetate is a heterocyclic compound that features a thienopyrimidine core. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiophene derivatives with cyanoacetic acid derivatives under basic conditions, followed by cyclization to form the thienopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetate can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the thienopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thienopyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetate involves its interaction with various molecular targets. The thienopyrimidine core can interact with enzymes and receptors, modulating their activity. The sulfur atom can form covalent bonds with biological targets, leading to inhibition or activation of specific pathways. These interactions can result in various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 6-Ethyl-2-mercaptothieno[2,3-d]pyrimidin-4-one
- N-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-D-methionine
- Spirocyclic thieno[2,3-d]pyrimidin-4-one derivatives
Uniqueness
Ethyl 2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetate is unique due to the presence of the ethyl ester group, which can influence its solubility and reactivity. Additionally, the specific substitution pattern on the thienopyrimidine core can result in distinct biological activities compared to other similar compounds .
Properties
IUPAC Name |
ethyl 2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S2/c1-3-15-9(14)5-16-10-8-4-7(2)17-11(8)13-6-12-10/h4,6H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNAFGQRMCYIMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=NC2=C1C=C(S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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